2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is an organic compound that features a benzamide core with a difluoromethylthio group and a thiophenyl-substituted cyclopentylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of a substituted benzoyl chloride with an amine to form the benzamide.
Introduction of the Difluoromethylthio Group: This can be achieved through the reaction of the benzamide with a difluoromethylthiolating reagent under appropriate conditions.
Cyclopentylmethyl Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The difluoromethylthio group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the benzamide core can engage in various binding interactions with enzymes or receptors. The thiophenyl group can enhance the compound’s ability to penetrate cell membranes, making it effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-((trifluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
- 2-((methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
Uniqueness
2-((difluoromethyl)thio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is unique due to the presence of the difluoromethylthio group, which imparts distinct electronic and steric properties compared to similar compounds. This can result in different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NOS2/c19-17(20)24-14-7-2-1-6-13(14)16(22)21-12-18(9-3-4-10-18)15-8-5-11-23-15/h1-2,5-8,11,17H,3-4,9-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHUHXSTZJWNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2SC(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.